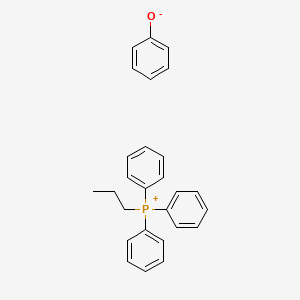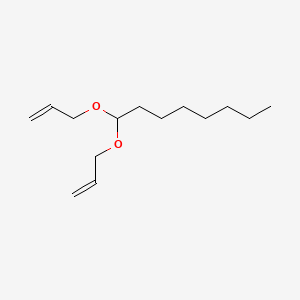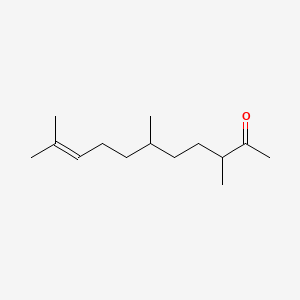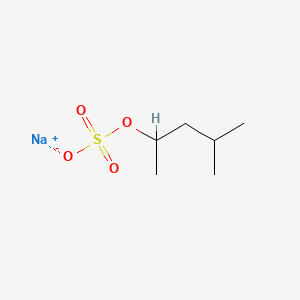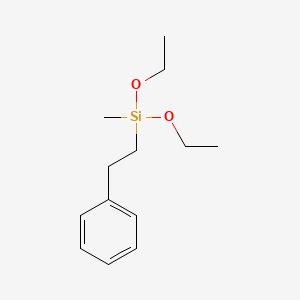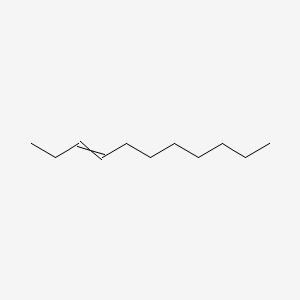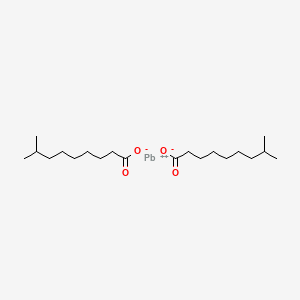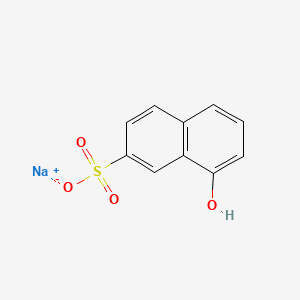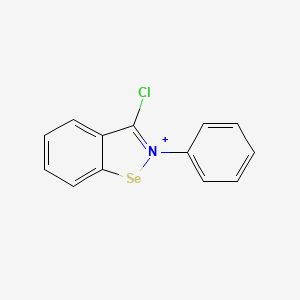
N-(2-Aminoethyl)-N'-isononylethylenediamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Aminoethyl)-N’-isononylethylenediamine is an organic compound that belongs to the class of ethylenediamines. This compound is characterized by the presence of two amino groups attached to an ethylene backbone, with one of the amino groups further substituted with an isononyl group. This structure imparts unique chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Aminoethyl)-N’-isononylethylenediamine typically involves the reaction of ethylenediamine with isononyl chloride under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group of ethylenediamine attacks the carbon atom of isononyl chloride, resulting in the formation of the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of N-(2-Aminoethyl)-N’-isononylethylenediamine can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The raw materials, ethylenediamine and isononyl chloride, are fed into the reactor at a controlled rate, and the reaction is carried out under optimized conditions to maximize the production efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-Aminoethyl)-N’-isononylethylenediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert the compound into secondary or tertiary amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions with alkyl halides or acyl halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Alkyl halides or acyl halides are used as reagents, and the reactions are often carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Secondary or tertiary amines.
Substitution: N-substituted ethylenediamine derivatives.
Applications De Recherche Scientifique
N-(2-Aminoethyl)-N’-isononylethylenediamine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of complex organic molecules.
Biology: The compound is employed in the modification of biomolecules and as a cross-linking agent in protein chemistry.
Industry: The compound is used in the production of surfactants, corrosion inhibitors, and as an additive in lubricants.
Mécanisme D'action
The mechanism of action of N-(2-Aminoethyl)-N’-isononylethylenediamine involves its interaction with various molecular targets. The compound can form stable complexes with metal ions, which can influence enzymatic activities and biochemical pathways. Additionally, its ability to act as a nucleophile allows it to participate in various chemical reactions, thereby modulating the activity of target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane: This compound has a similar ethylenediamine backbone but with different substituents, leading to distinct chemical properties.
N-(2-Aminoethyl)-1-aziridineethanamine: Another ethylenediamine derivative with unique structural features and applications.
Uniqueness
N-(2-Aminoethyl)-N’-isononylethylenediamine is unique due to the presence of the isononyl group, which imparts hydrophobic characteristics and enhances its solubility in organic solvents. This makes it particularly useful in applications where both hydrophilic and hydrophobic interactions are required.
Propriétés
Numéro CAS |
93963-84-9 |
|---|---|
Formule moléculaire |
C13H31N3 |
Poids moléculaire |
229.41 g/mol |
Nom IUPAC |
N'-[2-(7-methyloctylamino)ethyl]ethane-1,2-diamine |
InChI |
InChI=1S/C13H31N3/c1-13(2)7-5-3-4-6-9-15-11-12-16-10-8-14/h13,15-16H,3-12,14H2,1-2H3 |
Clé InChI |
KQBAHCLSWALRSC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCCCCCNCCNCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


